molecular formula C14H12N4S2 B12001393 4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12001393
M. Wt: 300.4 g/mol
InChI Key: FCCYXZBUCJATNI-OQLLNIDSSA-N
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Description

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a thiol group and a triazole ring, makes it a valuable candidate for various chemical and biological applications.

Preparation Methods

The synthesis of 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets in the body. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The thiol group can also interact with metal ions and enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol include:

Properties

Molecular Formula

C14H12N4S2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4S2/c1-10-7-8-20-12(10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)/b15-9+

InChI Key

FCCYXZBUCJATNI-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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